Cas no 79812-02-5 (Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate)

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate is a chiral ester derivative of tryptophan, featuring a hydroxyl group at the 5-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. The presence of the methyl ester enhances solubility and reactivity, facilitating further derivatization. Its stereospecific (2S) configuration ensures high enantiomeric purity, critical for applications requiring precise chirality. The 5-hydroxyindole moiety offers additional functionalization potential, making it valuable for synthesizing serotonin analogs and other indole-based therapeutics. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate structure
79812-02-5 structure
Product name:Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
CAS No:79812-02-5
MF:C12H14N2O3
MW:234.251163005829
CID:531926
PubChem ID:10014250

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophan, 5-hydroxy-, methyl ester
    • Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
    • l-5-hydroxytryptophan methyl ester
    • (S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
    • Inchi: 1S/C12H14N2O3/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11/h2-3,5-6,10,14-15H,4,13H2,1H3/t10-/m0/s1
    • InChI Key: QOBUNYVBTXFCEZ-JTQLQIEISA-N
    • SMILES: O(C)C([C@H](CC1=CNC2C=CC(=CC1=2)O)N)=O

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.3

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747763-0.5g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.5g
$699.0 2023-05-23
Enamine
EN300-6747763-2.5g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
2.5g
$1428.0 2023-05-23
Enamine
EN300-6747763-0.1g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.1g
$640.0 2023-05-23
Enamine
EN300-6747763-10.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
10g
$3131.0 2023-05-23
Enamine
EN300-6747763-5.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
5g
$2110.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742869-1g
Methyl (s)-2-amino-3-(5-hydroxy-1h-indol-3-yl)propanoate
79812-02-5 98%
1g
¥3148.00 2024-07-28
Enamine
EN300-6747763-0.05g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.05g
$612.0 2023-05-23
Enamine
EN300-6747763-0.25g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.25g
$670.0 2023-05-23
Enamine
EN300-6747763-1.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
1g
$728.0 2023-05-23

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